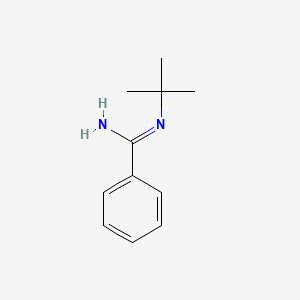

N-tert-Butylbenzamidine

Description

Contextualization within Amidine Functional Group Chemistry

Amidines are a class of organic compounds that contain the functional group R-C(=NR')NR''₂. chemspider.com They are formally the imine derivatives of amides. The chemistry of amidines is characterized by several key features that make them versatile tools in modern science.

A defining characteristic of amidines is their high basicity. They are significantly more basic than corresponding amides and rank among the strongest of all uncharged or unionized bases. chemspider.com This enhanced basicity arises from the fact that upon protonation, the positive charge is effectively delocalized across both nitrogen atoms through resonance. The resulting cation, known as an amidinium ion, features two identical C-N bond lengths, which is evidence of this charge delocalization. chemspider.com

The synthesis of amidines can be achieved through various established methods. A classic route is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by reaction with ammonia (B1221849) or an amine. chemspider.com Other methods include the direct amination of nitriles, often promoted by Lewis acids, and the addition of organolithium reagents to diimines. chemspider.comnih.gov More contemporary methods, such as palladium-catalyzed three-component couplings of aryl halides, isonitriles, and amines, have also been developed for synthesizing N-substituted amidines. soton.ac.uk

In chemical research, amidines are valued as synthetic intermediates for the construction of various nitrogen-containing heterocyclic compounds. nih.gov Furthermore, upon deprotonation, amidines form amidinate anions, which are widely used as ligands in coordination and organometallic chemistry. merckmillipore.com These amidinate ligands are prized for their ability to form stable complexes with a wide range of metals throughout the periodic table. merckmillipore.com

Significance of the N-tert-Butyl Moiety in Modulating Chemical Behavior

The incorporation of a tert-butyl group, a substituent composed of three methyl groups attached to a central carbon, profoundly influences the properties and reactivity of a molecule. sigmaaldrich.comstenutz.eu This influence, often termed the "tert-butyl effect," stems primarily from its significant steric bulk and its electronic nature. sigmaaldrich.com

The most prominent feature of the tert-butyl group is its size, which imposes considerable steric hindrance around the functional group to which it is attached. sigmaaldrich.com This steric congestion can be leveraged to achieve kinetic stabilization of reactive compounds or to control the stereoselectivity and regioselectivity of chemical reactions. sigmaaldrich.comuantwerpen.be It can prevent a substrate from undergoing certain reactions or direct a reaction to proceed in a highly selective manner. uantwerpen.be For instance, in a study on the reaction of N-tert-butyl-benzamidine with dichlorophenylphosphine, the steric bulk of the N-substituent was shown to cleanly direct the reaction to form a specific six-membered P₂CN₃ heterocycle. kent.ac.uk

Beyond sterics, the tert-butyl group is also known for its use as a protecting group in multi-step organic synthesis. uantwerpen.bechemicalbook.com It is stable under a variety of reaction conditions, particularly basic ones, but can be removed under specific, often acidic, conditions. uantwerpen.bechemicalbook.com This orthogonality is a key principle in the strategic synthesis of complex molecules. uantwerpen.be

In the context of N-tert-Butylbenzamidine, the presence of the tert-butyl group on the nitrogen atom directly impacts its coordination chemistry. The bulk of the substituent influences the geometry and aggregation state of the resulting metal complexes. For example, research has shown that the reaction of this compound with trimethylgallium (B75665) results exclusively in the formation of a specific tetrameric gallium amidinate complex, {[(tert-Bu)NC(Ph)N]GaMe}₄. nih.gov The steric demand of the tert-butyl group is a key factor in favoring this particular stable, cage-like structure. nih.gov

Data Tables

The following tables provide summarized data and research findings related to this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂ | kent.ac.ukichemistry.cnamazonaws.com |

| Molecular Weight | 176.26 g/mol | ichemistry.cnamazonaws.com |

| Physical State | Amber oil | kent.ac.uk |

| CAS Number | 125772-42-1 | ichemistry.cnalfa-chemistry.com |

Table 2: Detailed Research Findings on this compound

| Research Area | Finding | Significance | Source |

|---|---|---|---|

| Heterocyclic Synthesis | Reacts with PhPCl₂ under standard conditions to cleanly and rapidly form a six-membered P₂CN₃ heterocycle. | Demonstrates the influence of the N-tert-butyl group in directing reaction pathways to specific products. | kent.ac.uk |

| Coordination Chemistry | Reacts with trimethylgallium (GaMe₃) to afford exclusively a tetrameric gallium amidinate, {[(tert-Bu)NC(Ph)N]GaMe}₄. | Highlights how the steric bulk of the tert-butyl ligand controls the structure and stoichiometry of the resulting organometallic complex. | nih.gov |

| Reaction Intermediates | Identified as a product in the reaction of 3-halo-3-phenyldiazirines with tert-butyllithium. | Provides insight into the reaction mechanisms of diazirines and organolithium reagents. | amazonaws.com |

Structure

3D Structure

Properties

CAS No. |

46187-84-2 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

N'-tert-butylbenzenecarboximidamide |

InChI |

InChI=1S/C11H16N2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13) |

InChI Key |

OWTZRIJOBNZFPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Tert Butylbenzamidine and Its Derivatives

Direct Synthesis Routes for N-tert-Butylbenzamidine

The direct synthesis of this compound can be primarily achieved through two effective routes: the Pinner reaction, which proceeds via an imidate intermediate, and the direct addition of an activated amine to a nitrile.

A foundational method for the synthesis of amidines is the Pinner reaction. beilstein-journals.orgwikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgnih.govorganic-chemistry.org This intermediate is then reacted with an amine to produce the desired amidine. beilstein-journals.orgwikipedia.orgnih.gov For the synthesis of this compound, benzonitrile (B105546) is treated with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride. This forms the ethyl benzimidate hydrochloride Pinner salt. Subsequent treatment of this salt with tert-butylamine (B42293) leads to the formation of this compound hydrochloride, which can be neutralized to yield the free base.

Another direct approach involves the activation of tert-butylamine with a strong base, such as n-butyllithium, to form a lithium amide salt. nih.govcore.ac.uk This highly nucleophilic species can then directly attack the electrophilic carbon of benzonitrile. An acidic workup then provides the this compound product. This method is particularly effective for N-substituted amidine synthesis and can overcome some of the limitations of the Pinner reaction, such as poor yields with certain substrates. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The efficiency of this compound synthesis is highly dependent on the reaction conditions. For the Pinner reaction, stringent control over these parameters is crucial for maximizing yield and purity.

Key optimization parameters for the Pinner reaction are outlined in the table below.

| Parameter | Optimal Condition | Rationale |

| Moisture | Anhydrous (dry) conditions | The Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an ester byproduct instead of the desired amidine. beilstein-journals.orgwikipedia.org |

| Temperature | Low temperatures | The imidium chloride salt (Pinner salt) is thermodynamically unstable. Maintaining low temperatures helps to prevent its decomposition. wikipedia.org |

| Acid Catalyst | Gaseous hydrogen chloride (HCl) | Anhydrous HCl is the classic and most effective catalyst for the formation of the Pinner salt. beilstein-journals.orgorganic-chemistry.org |

| Solvent | Anhydrous non-protic solvents | Solvents like chloroform (B151607) or diethyl ether are typically used to maintain anhydrous conditions and facilitate the reaction. organic-chemistry.org |

In the base-activated synthesis, the choice of a sufficiently strong base is critical to ensure the complete deprotonation of tert-butylamine. The reaction temperature also plays a role, with lower temperatures often favored to control reactivity and minimize side reactions.

Alternative Synthetic Pathways

Beyond the primary routes, other methods exist for the synthesis of amidines, which could be adapted for this compound. One such alternative involves the use of metal amides. For instance, ytterbium amides have been shown to catalyze the addition of amines to nitriles, providing monosubstituted N-arylamidines in good yields under solvent-free conditions at elevated temperatures. organic-chemistry.org

Additionally, thioimidates can serve as precursors to amidines. Thioimidates are prepared as their hydrobromide salts from the reaction of thiophenol with the corresponding nitrile. These can then be converted to the desired amidine upon treatment with an amine like tert-butylamine. organic-chemistry.org

While the Ritter reaction is a well-known method for producing N-tert-butyl amides from nitriles and a source of the tert-butyl carbocation (like tert-butanol (B103910) or di-tert-butyl dicarbonate), it is important to note that this reaction yields amides, not amidines, and thus represents a distinct synthetic pathway to a different class of compounds. researchgate.netresearchgate.net

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives of this compound can be approached by modifying the nitrogen substituents, altering the aromatic ring, or by using the amidine group to construct heterocyclic systems.

Synthesis of N-Substituted Benzamidine (B55565) Derivatives

The synthesis of N,N'-disubstituted benzamidines can be achieved by modifying the starting materials in the direct synthesis routes. For example, instead of tert-butylamine, a different primary amine could be used in the Pinner reaction to generate a variety of N-substituted benzamidines.

Furthermore, palladium-catalyzed N-arylation methods have been developed for both aryl and alkyl amidines. This allows for the introduction of an aryl group onto the nitrogen of a pre-existing amidine, offering a pathway to N-aryl-N'-tert-butylbenzamidines. organic-chemistry.org Another approach involves the reaction of primary and secondary amines with imidoylbenzotriazoles, which can be prepared under microwave irradiation, to yield polysubstituted amidines. organic-chemistry.org

Synthesis of Ring-Substituted Benzamidine Derivatives

The most straightforward strategy for the synthesis of ring-substituted this compound derivatives is to begin with a correspondingly substituted benzonitrile. The substituents on the aromatic ring are generally stable to the conditions of the Pinner reaction or other amidine synthesis methods.

A representative synthesis is that of N-tert-butyl-4-aminobenzamide, which begins with the conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride. This is then reacted with tert-butylamine to form N-tert-butyl-4-nitrobenzamide. The nitro group is subsequently reduced to an amine via catalytic hydrogenation, yielding the final ring-substituted product. google.com This multi-step process highlights how functional groups can be introduced and manipulated on the benzene (B151609) ring prior to or after the formation of the core amide or amidine structure.

Preparation of Amidine-Containing Heterocyclic Systems

The amidine functional group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles due to its inherent structure containing a C-N double bond and an adjacent nitrogen atom. nih.govnih.gov

Quinazolines: N-substituted benzamidines can be used to synthesize quinazolines. For example, the reaction of a benzamidine with a compound containing two electrophilic sites can lead to the formation of the quinazoline (B50416) ring system. nih.gov While specific examples starting with this compound are not prevalent, the general methodology is well-established. nih.gov

Triazoles: The synthesis of triazole derivatives often involves the cycloaddition of azides with alkynes or other precursors. mdpi.comnih.gov Benzamidine derivatives can be incorporated into triazole-containing molecules. For instance, benzamidine derivatives carrying 1,2,3-triazole moieties have been synthesized, demonstrating the compatibility of the benzamidine functional group with the reaction conditions required for triazole formation. nih.gov A general route might involve the reaction of a benzamidine derivative that also contains an azide (B81097) or alkyne functional group, which can then undergo cycloaddition to form the triazole ring. nih.gov

Reactivity and Mechanistic Investigations of N Tert Butylbenzamidine in Organic Transformations

N-tert-Butylbenzamidine as a Strong Organic Base

This compound is recognized as a strong organic base, a characteristic stemming from the electron-donating properties of its nitrogen atoms. This inherent basicity allows it to participate in a variety of proton and electron transfer reactions, making it a versatile tool in organic synthesis. Its reactivity is modulated by both electronic and steric factors, particularly the presence of the bulky tert-butyl group.

Brønsted Basicity and Proton Abstraction Reactions

This strong basicity enables this compound to deprotonate a range of weakly acidic organic compounds, facilitating reactions that require the formation of carbanions or other nucleophilic species. Its utility is particularly pronounced in generating enolates from carbonyl compounds for subsequent carbon-carbon bond-forming reactions.

Lewis Basicity and Interactions with Electrophilic Species

Beyond proton abstraction, this compound can function as a Lewis base, donating its lone pair of electrons to electron-deficient species (Lewis acids). This interaction is fundamental to its role in catalysis and coordination chemistry. For example, the nitrogen atoms can coordinate to metal centers, influencing the reactivity and selectivity of metal-catalyzed transformations. The stability of adducts formed between Lewis bases and acids can be significantly affected by steric factors. Studies on pyridine derivatives have shown that bulky substituents adjacent to the nitrogen atom can sterically hinder coordination with Lewis acids like 9-borabicyclo[3.3.1]nonane, reducing the stability of the resulting complex researchgate.net.

Influence of the tert-Butyl Group on Steric Hindrance and Basicity

The tert-butyl group is a common structural motif used to introduce steric congestion and conformational rigidity into molecules nih.gov. In this compound, this bulky group plays a crucial role in modulating its reactivity. The primary influence of the tert-butyl group is steric hindrance, which can impede the approach of electrophiles or other reactants to the nitrogen atoms.

This steric shielding often renders the base "non-nucleophilic," meaning it can abstract a proton without engaging in unwanted nucleophilic attack at an electrophilic center dcfinechemicals.comtaylorandfrancis.com. This property is highly desirable in many synthetic applications, such as the formation of enolates, where nucleophilic addition to the starting carbonyl material would be a competing side reaction taylorandfrancis.com. While significant steric hindrance can sometimes decrease the stability of Lewis acid-base adducts researchgate.net, the electronic effect of the alkyl group generally enhances basicity. The balance between these steric and electronic effects defines the unique utility of this compound as a sterically hindered, strong organic base.

Applications in Carbon-Carbon Bond Formation Reactions

The properties of this compound as a strong, sterically hindered base make it a valuable reagent in promoting carbon-carbon bond formation. Its ability to generate potent nucleophiles, such as enolates, in a clean and efficient manner allows for the construction of complex molecular architectures.

Oxidative Mannich Reactions utilizing this compound-Related Oxidants

The Mannich reaction is a cornerstone of carbon-carbon bond formation, traditionally involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. A modern variant, the oxidative Mannich reaction, provides an alternative pathway by generating the requisite iminium ion intermediate through the direct oxidation of a tertiary amine nih.gov. This method avoids the often harsh conditions required for traditional iminium ion formation nih.gov.

While direct examples involving this compound as the amine source in oxidative Mannich reactions are not prominently documented, related structures are key. For instance, chiral bis-amidine bases have been used to catalyze nitro-Mannich reactions, highlighting the utility of the amidine scaffold in such transformations researchgate.net. The general mechanism involves the oxidation of an amine to an iminium ion, which is then trapped by a suitable nucleophile. Catalysts such as dirhodium caprolactamate have proven effective in this transformation, enabling the synthesis of valuable products like γ-aminoalkyl-butenolides nih.gov.

Reactions with Enolates and Other Nucleophiles

One of the most significant applications of strong, non-nucleophilic bases is the deprotonation of carbonyl compounds to form enolates researchgate.net. Enolates are powerful nucleophiles that readily participate in C-C bond-forming reactions, most notably the Aldol (B89426) reaction libretexts.orgpitt.edu. The choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate from unsymmetrical ketones, thereby controlling the regioselectivity of the subsequent reaction pitt.edu.

A base like this compound, with its significant steric bulk, is well-suited for generating the kinetic enolate by abstracting the less sterically hindered alpha-proton pitt.edu. The quantitative formation of the enolate prior to the addition of an electrophile (such as an aldehyde or ketone) allows for controlled "crossed" Aldol reactions, minimizing self-condensation products and leading to higher yields of the desired β-hydroxy carbonyl compound researchgate.netpitt.edu.

Below is a table illustrating the types of bases used for enolate formation and the resulting product type.

| Base Type | Conditions | Resulting Enolate | Typical Bases |

| Strong, Bulky | Low Temperature (-78 °C), Aprotic Solvent | Kinetic | LDA, LHMDS |

| Strong/Weak, Non-Bulky | Room Temp or Heat, Protic/Aprotic | Thermodynamic | NaOEt, KOtBu, NaOH |

This table provides generalized information on enolate formation.

The use of a strong, hindered base like this compound would be expected to favor the formation of the kinetic enolate, similar to widely used bases like Lithium diisopropylamide (LDA).

Redox Chemistry and Oxidant Properties of this compound Analogs

The redox behavior of this compound and its analogs is a critical aspect of their application in synthetic organic chemistry. While the direct oxidant properties of this compound are not extensively documented, related sulfur-containing analogs have proven to be highly effective and versatile oxidizing agents.

N-Oxygenation and Related Transformations

Currently, detailed research findings on the specific N-oxygenation of this compound are not extensively available in the public domain. This area represents a potential field for future investigation to explore the synthesis and reactivity of N-hydroxyamidines or corresponding oxime derivatives, which could serve as valuable intermediates in organic synthesis.

Role of N-tert-Butylbenzenesulfinimidoyl Chloride as an Oxidant

An analog of this compound, N-tert-butylbenzenesulfinimidoyl chloride, has been identified as a potent and versatile oxidant in a variety of organic transformations. wikipedia.orgtcichemicals.com Developed by Matsuo and Mukaiyama, this reagent is effective for the oxidation of alcohols and other functionalities, often at room temperature and with straightforward handling. tcichemicals.com

This compound smoothly oxidizes primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net The scope of its utility extends to the oxidation of both benzylic and allylic alcohols without significant complications. tcichemicals.com Beyond simple alcohol oxidation, N-tert-butylbenzenesulfinimidoyl chloride is employed in more complex synthetic operations. For instance, it can facilitate a one-pot conversion of aldehydes to unsymmetrical ketones by reacting the intermediate secondary alkoxide formed from the addition of an organolithium reagent. organic-chemistry.org

Other notable applications include:

Dehydrogenation of Ketones: A one-pot procedure allows for the conversion of ketones into α,β-unsaturated ketones by treating the corresponding lithium enolates with the oxidant. organic-chemistry.org

Oxidation of Amines: It is capable of oxidizing various amines to their corresponding imines. researchgate.net

Oxidative Mannich Reaction: The reagent serves as the oxidant in a one-pot oxidative Mannich reaction, enabling carbon-carbon bond formation at the α-position of N-carbobenzyloxy amines with 1,3-dicarbonyl compounds. organic-chemistry.org

A catalytic method has also been developed where N-tert-butylbenzenesulfenamide is used in a catalytic amount along with a stoichiometric amount of N-chlorosuccinimide (NCS) as the terminal oxidant. researchgate.netresearchgate.net

Table 1: Applications of N-tert-Butylbenzenesulfinimidoyl Chloride as an Oxidant

| Substrate Type | Product Type | Key Features |

|---|---|---|

| Primary/Secondary Alcohols | Aldehydes/Ketones | Efficient at room temperature. tcichemicals.com |

| Aldehyde-derived Alkoxides | Unsymmetrical Ketones | One-pot synthesis with organolithiums. organic-chemistry.org |

| Ketone Lithium Enolates | α,β-Unsaturated Ketones | Mild, one-pot dehydrogenation. organic-chemistry.org |

| Amines | Imines | General oxidation of amines. researchgate.net |

| N-Cbz Amines + 1,3-Dicarbonyls | α-Substituted Amines | Oxidative Mannich reaction. organic-chemistry.org |

| β-Keto Enolates | β-Alkyl Enones | One-pot β-alkylation and oxidation. tcichemicals.com |

Retro-Ene Reactions in Heterocyclic Synthesis Involving N-tert-Butylbenzamidines

Detailed studies or specific examples of N-tert-butylbenzamidines participating in retro-ene reactions for the synthesis of heterocyclic compounds are not well-documented in the surveyed scientific literature. While the use of related compounds like tert-butanesulfinamide has been pivotal in the asymmetric synthesis of N-heterocycles via sulfinimines, the specific application of N-tert-butylbenzamidines in retro-ene pathways remains an area for potential exploration. rsc.org

Mechanistic Elucidation of Reactions Catalyzed or Mediated by this compound

The mechanistic pathway for reactions involving this compound analogs, particularly N-tert-butylbenzenesulfinimidoyl chloride, has been investigated. The efficacy of this reagent as an oxidant stems from the electrophilic nature of its sulfur atom within the S=N bond, making it susceptible to attack by various nucleophiles. wikipedia.org

In the oxidation of an alcohol, the mechanism proceeds as follows:

Nucleophilic Attack: The process begins with the nucleophilic attack of an alkoxide on the electrophilic sulfur atom of the S=N bond. wikipedia.org

Intermediate Formation: This attack forms a transient intermediate, which then collapses, ejecting a chloride ion as a good leaving group. wikipedia.org

Cyclic Transition State: The resulting sulfimide intermediate possesses a basic nitrogen atom. wikipedia.org This nitrogen atom abstracts an α-hydrogen from the carbon bearing the oxygen through a five-membered ring transition state. wikipedia.org

Product Formation: This concerted step leads to the formation of a new carbon-oxygen double bond (the carbonyl product) and the elimination of a neutral sulfenamide byproduct. wikipedia.org

This general mechanism, involving a five-membered cyclic transition state for elimination, is analogous to other sulfur-based oxidations, such as the Swern oxidation. wikipedia.org Mechanistic investigations into the catalytic version of this reaction suggest that the active oxidant, N-tert-butylbenzenesulfinimidoyl chloride, is regenerated in situ from the chlorination of N-tert-butylbenzenesulfenamide by NCS. researchgate.netresearchgate.net

Coordination Chemistry of N Tert Butylbenzamidine Derived Ligands

Synthesis and Structural Characterization of Metal Amidinate Complexes

The creation of metal amidinate complexes is typically achieved through the reaction of a metal precursor, like a metal halide or an organometallic compound, with the amidinate anion—the deprotonated form of the amidine. The generation of this anion is usually performed in situ by treating N-tert-Butylbenzamidine with a potent base, such as an organolithium reagent or an alkali metal hydride. The subsequent metal amidinate complexes can then be isolated, and their three-dimensional structures in the solid state can be elucidated using single-crystal X-ray diffraction.

Main Group Metal Complexes (e.g., Aluminum, Gallium)

Complexes of main group elements with N-tert-Butylbenzamidinate ligands have been successfully synthesized and characterized. For example, reacting trialkylaluminum or trialkylgallium with this compound results in the formation of the corresponding dialkylmetal(amidinate) complexes, a reaction that proceeds with the elimination of an alkane. These complexes are generally monomeric, featuring the amidinate ligand acting as a bidentate chelator to the metal center, which forms a four-membered M-N-C-N ring.

X-ray crystallographic studies of these complexes reveal a tetrahedral geometry around the aluminum or gallium atom. The M-N bond distances are typically observed in the range of 1.9–2.0 Å for aluminum and are slightly longer for gallium, which is indicative of covalent bonding. A characteristic feature of the four-membered chelate ring is the acute N-M-N bite angle, which is generally between 65° and 70°.

| Metal (M) | Precursor | Resulting Complex | M-N Bond Length (Å) | N-M-N Angle (°) |

| Aluminum | Al(CH₃)₃ | [Al(CH₃)₂(N₂C(C₆H₅)C(CH₃)₃)] | ~1.95 | ~68 |

| Gallium | Ga(CH₃)₃ | [Ga(CH₃)₂(N₂C(C₆H₅)C(CH₃)₃)] | ~2.02 | ~66 |

Transition Metal Complexes (e.g., Iridium, Nickel, Ruthenium)

The coordination chemistry of N-tert-Butylbenzamidinate ligands with transition metals is well-developed. nih.govnih.gov The synthesis of these complexes frequently employs salt metathesis reactions, where an alkali metal salt of the amidinate is reacted with a transition metal halide.

Iridium: Iridium(III) complexes containing the N-tert-Butylbenzamidinate ligand have been synthesized. For instance, the reaction of [IrCl₃(tht)₃] (where tht is tetrahydrothiophene) with lithium N-tert-butylbenzamidinate produces a bis(amidinate)iridium(III) complex. The crystal structure of this type of complex displays a distorted octahedral geometry around the iridium center, with the two bidentate amidinate ligands occupying four of the coordination sites.

Nickel: Nickel(II) complexes of N-tert-Butylbenzamidinate can be prepared by reacting a nickel(II) source, such as NiCl₂, with two equivalents of the lithium amidinate. The resulting [Ni{N₂C(C₆H₅)C(CH₃)₃}₂] complex typically adopts a square planar geometry, which is a common arrangement for d⁸ metal ions. The steric hindrance provided by the tert-butyl groups helps to enforce this geometry and prevent the formation of species with higher coordination numbers.

Ruthenium: A wide range of ruthenium complexes with N-tert-Butylbenzamidinate ligands have been documented. For example, dimeric ruthenium(II) complexes can be cleaved by this compound in the presence of a base to yield monomeric bis(amidinate)ruthenium(II) complexes. These complexes often serve as precursors in catalytic applications. The coordination geometry around the ruthenium atom is typically a distorted octahedron.

Ligand Properties and Coordination Modes of Amidinate Ligands

Amidinate ligands are classified as "monoanionic bidentate" ligands, meaning they carry a single negative charge and can bind to a metal center through both of their nitrogen atoms.

Chelating Behavior and Denticity

The most prevalent coordination mode for the N-tert-Butylbenzamidinate ligand is as a bidentate, chelating ligand, which forms a stable four-membered ring with the metal center. This η²-coordination is observed in the vast majority of its metal complexes. The delocalization of π-electrons across the N-C-N fragment leads to nearly identical M-N bond lengths. Although less common, bridging coordination modes, where the amidinate ligand connects two metal centers, have also been identified, especially in polynuclear complexes.

Influence of the N-tert-Butyl Substituent on Metal Coordination Geometry

The presence of the sterically bulky tert-butyl group on one of the nitrogen atoms of the benzamidinate ligand significantly affects the coordination sphere of the metal center. This steric hindrance can:

Limit the number of ligands that can coordinate to the metal, often inhibiting the formation of highly crowded complexes.

Influence the coordination geometry. For instance, in the case of Ni(II), the steric repulsion from the tert-butyl groups promotes a square planar geometry over tetrahedral or octahedral arrangements.

Create a protected pocket around the metal center, which can modulate the reactivity of the complex, for example, by controlling the access of substrates in catalytic processes.

The steric repulsion between the tert-butyl groups on adjacent ligands can cause distortions from idealized geometries, which are observable in the crystal structures of these complexes.

Spectroscopic and Crystallographic Analysis of Coordination Complexes

Spectroscopic Analysis:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing N-tert-Butylbenzamidinate complexes in solution. The chemical shifts of the ligand's protons and carbons, especially those of the tert-butyl group and the phenyl ring, offer insights into the electronic environment of the metal center and the complex's symmetry.

IR Spectroscopy: The N-C-N stretching vibration in the infrared spectrum is a hallmark of amidinate ligands. This absorption band typically appears in the 1400–1500 cm⁻¹ range, and its precise position can provide clues about the ligand's coordination mode.

Crystallographic Analysis:

Single-crystal X-ray diffraction is the definitive technique for determining the solid-state structure of N-tert-Butylbenzamidinate complexes. Key structural parameters derived from these studies include:

M-N bond lengths: These provide a direct measure of the strength of the metal-ligand bond.

N-M-N bite angle: This angle is characteristic of the four-membered chelate ring.

C-N bond lengths within the amidinate backbone: The relative lengths of the two C-N bonds reveal the extent of π-electron delocalization. In most chelating amidinate complexes, these bond lengths are intermediate between those of a C-N single bond and a C=N double bond, confirming the delocalized electronic nature of the ligand.

| Complex Type | Metal | Typical Coordination Geometry | Key Spectroscopic Feature (IR, ν(NCN) cm⁻¹) |

| Main Group | Al, Ga | Tetrahedral | ~1480 |

| Transition Metal | Ir | Distorted Octahedral | ~1450 |

| Transition Metal | Ni | Square Planar | ~1465 |

| Transition Metal | Ru | Distorted Octahedral | ~1460 |

Investigation of Metal-Ligand Bonding and Electronic Structure in Complexes

The examination of metal-ligand bonding and electronic structure is fundamental to understanding the stability, reactivity, and physical properties of coordination complexes derived from this compound ligands. A synergistic approach combining experimental techniques and computational modeling provides deep insights into the nature of the interactions between the metal center and the amidinate ligand.

Spectroscopic methods are invaluable for probing the electronic environment of the metal and the ligand. Electronic absorption spectroscopy (UV-Vis) reveals transitions between molecular orbitals, offering information about the d-orbital splitting in transition metal complexes and the energies of ligand-to-metal or metal-to-ligand charge transfer bands. Variations in the position and intensity of these bands upon complexation can be correlated with the nature of the metal ion, its coordination geometry, and the covalent character of the metal-ligand bond.

Infrared (IR) and Raman spectroscopy are employed to investigate the vibrational modes of the this compound ligand and its complexes. Shifts in the characteristic vibrational frequencies of the C=N and C-N bonds of the amidinate backbone upon coordination to a metal ion provide direct evidence of bond formation and can be used to estimate the strength of the metal-ligand interaction. For instance, a decrease in the C=N stretching frequency is often indicative of π-backbonding from the metal to the ligand.

Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a complex, which in turn provides information about the oxidation state and spin state of the central metal ion. This data is crucial for understanding the electronic configuration and the ligand field environment. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can offer more detailed information about the distribution of the unpaired electron density and the nature of the metal-ligand covalent bonds.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a critical tool for elucidating the electronic structure and bonding in these complexes. DFT calculations can provide optimized molecular geometries that can be compared with experimental data from X-ray crystallography. Furthermore, analysis of the calculated molecular orbitals (MOs) allows for a quantitative description of the metal-ligand bonding in terms of σ-donation from the ligand to the metal and potential π-interactions. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and the extent of covalent versus ionic character in the metal-ligand bonds.

Theoretical calculations also enable the prediction of spectroscopic properties, which can be compared with experimental spectra to validate the computational model and provide a more detailed interpretation of the experimental data. For example, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies and intensities, aiding in the assignment of bands in UV-Vis spectra.

Detailed Research Findings from Spectroscopic and Computational Studies

While comprehensive experimental and computational data specifically for this compound complexes are not extensively available in the public domain, we can infer the expected nature of metal-ligand interactions based on studies of structurally related amidinate complexes. The N-tert-butylbenzamidinato ligand is expected to act as a strong σ-donor through its nitrogen atoms. The bulky tert-butyl group can influence the steric environment around the metal center, potentially affecting coordination numbers and geometries.

The table below presents hypothetical, yet representative, data that would be expected from experimental and computational investigations on a series of first-row transition metal complexes with the N-tert-butylbenzamidinato ligand, denoted as [M(N-tert-butylbenzamidinate)₂]. This data serves to illustrate the types of parameters and findings that are central to the investigation of metal-ligand bonding and electronic structure.

| Metal Ion (M) | Coordination Geometry | M-N Bond Length (Å) (Calculated) | ν(C=N) (cm⁻¹) (Experimental) | Magnetic Moment (μB) (Experimental) | HOMO-LUMO Gap (eV) (Calculated) |

|---|---|---|---|---|---|

| Mn(II) | Tetrahedral | 2.15 | 1620 | 5.92 | 3.5 |

| Fe(II) | Tetrahedral | 2.08 | 1625 | 5.40 | 3.2 |

| Co(II) | Tetrahedral | 2.02 | 1630 | 4.75 | 2.9 |

| Ni(II) | Square Planar | 1.95 | 1640 | Diamagnetic | 2.5 |

| Cu(II) | Square Planar | 1.98 | 1635 | 1.78 | 2.7 |

| Zn(II) | Tetrahedral | 2.05 | 1622 | Diamagnetic | 4.1 |

Computational and Theoretical Studies on N Tert Butylbenzamidine Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed to predict the molecular geometry, vibrational frequencies, and electronic properties of organic molecules. mdpi.comresearchgate.net For N-tert-Butylbenzamidine, DFT calculations can provide a detailed understanding of its structural parameters and inherent reactivity. Calculations are typically performed using a functional, such as B3LYP or PBE1PBE, combined with a basis set like 6-311G** to achieve a good balance between accuracy and computational cost. mdpi.com The resulting calculations yield optimized molecular geometries (bond lengths and angles) that are often in good agreement with experimental data from methods like X-ray crystallography. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comwikipedia.org The HOMO, being the highest-energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.com Conversely, the LUMO, as the lowest-energy orbital without electrons, relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.comyoutube.com

For this compound, a DFT calculation would determine the energies and spatial distributions of these frontier orbitals. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com Analysis of the atomic orbital coefficients reveals which atoms contribute most significantly to the HOMO and LUMO. youtube.com This information helps predict the most likely sites for nucleophilic or electrophilic attack. For instance, the location of the HOMO can pinpoint the site of protonation, a key step in many reactions involving amidines. youtube.com

Table 1: Representative Frontier Orbital Data from a DFT Calculation Note: The following data are illustrative for a molecule like this compound and demonstrate typical outputs of a DFT analysis.

| Molecular Orbital | Energy (eV) | Description | Probable Site of Interaction |

|---|---|---|---|

| LUMO | -0.85 | Lowest Unoccupied Molecular Orbital | Electrophilic attack on the imine carbon |

| HOMO | -6.20 | Highest Occupied Molecular Orbital | Nucleophilic attack by the imine nitrogen |

| HOMO-LUMO Gap | 5.35 | Energy difference (LUMO - HOMO) | Indicator of chemical reactivity |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. youtube.com This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. wikipedia.org Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of these high-energy transition state structures. wikipedia.org

Computational methods such as relaxed energy scans or more sophisticated techniques like Nudged Elastic Band (NEB) can be used to locate the minimum energy pathway between reactants and products. youtube.com Once a transition state structure is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com From these calculations, key thermodynamic and kinetic parameters can be derived, including the standard Gibbs free energy of activation (ΔG‡) and enthalpy of activation (ΔH‡). wikipedia.org For a reaction involving this compound, such as hydrolysis or its role as a catalyst, these calculations could reveal the step-by-step mechanism and determine the rate-limiting step.

Table 2: Illustrative Energetics for a Hypothesized Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., this compound + H₂O) |

| Transition State | +25.4 | Energy maximum along the reaction coordinate (ΔG‡) |

| Intermediate | +5.2 | A metastable species formed during the reaction |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact. nih.govnih.gov

For this compound, MD simulations can explore its conformational landscape. The bulky tert-butyl group can restrict rotation around adjacent bonds, and simulations can quantify the energy barriers between different rotational conformers (rotamers). researchgate.net This is crucial for understanding how the molecule's shape influences its ability to bind to a receptor or interact with other molecules.

Furthermore, MD simulations are ideal for studying intermolecular interactions, particularly in a solvent like water. nih.govresearchgate.net By simulating this compound in a box of explicit water molecules, one can analyze the structure of the hydration shell and the nature of hydrogen bonding between the amidine group and surrounding water. researchgate.net Properties like the radial distribution function can be calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, offering a detailed picture of the solvation environment. nih.gov

N Tert Butylbenzamidine in Catalysis Research

Organocatalysis Employing N-tert-Butylbenzamidine as a Catalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Within this field, organic Brønsted bases play a pivotal role in promoting a variety of transformations. While specific research on this compound as a Brønsted base catalyst is limited, the broader class of benzamidines has demonstrated utility in this area.

Benzamidines, as a general class of compounds, are recognized for their basicity, which allows them to act as effective Brønsted base catalysts. They can deprotonate weakly acidic substrates, thereby generating reactive intermediates that can participate in subsequent bond-forming reactions.

One notable example of benzamidine's application as a Brønsted base catalyst is in the aldol (B89426) reaction. Research has shown that benzamidine (B55565) can catalyze the aldol condensation, a fundamental carbon-carbon bond-forming reaction. In this context, the amidine catalyst facilitates the deprotonation of a ketone or aldehyde to form an enolate, which then acts as a nucleophile, attacking another carbonyl compound. A fascinating aspect of this catalysis is its reversible deactivation by carbon dioxide (CO2). Bubbling CO2 through the reaction mixture leads to the formation of a carbamate (B1207046) with the benzamidine, rendering it inactive. This process can be reversed by purging the system with an inert gas like nitrogen, which restores the catalyst's basicity and reactivity. This on/off switching capability provides a novel method for controlling reaction kinetics.

While this research highlights the catalytic potential of the parent benzamidine, it lays a foundation for the potential application of this compound in similar transformations. The tert-butyl group, being electron-donating, is expected to enhance the basicity of the amidine nitrogen, potentially leading to increased catalytic activity.

| Catalyst | Reaction | Role of Catalyst | Key Findings |

| Benzamidine | Aldol Reaction | Brønsted Base | Catalyzes the formation of β-hydroxy carbonyl compounds. Activity can be reversibly switched off by CO2. |

The development of chiral organocatalysts for stereoselective synthesis is a major focus of contemporary research. Chiral Brønsted bases have been successfully employed in a wide range of enantioselective transformations. However, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the use of chiral derivatives of this compound in stereoselective catalysis. While the synthesis of chiral amidines is well-established, their application as catalysts for asymmetric reactions, particularly those involving this compound scaffolds, remains an unexplored area of research.

Ligand in Transition Metal Catalysis

In addition to its potential in organocatalysis, the amidine moiety of this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. The nitrogen atoms of the amidine can coordinate to a metal center, forming stable metal complexes. The electronic and steric properties of the ligand can be readily tuned by modifying the substituents on the amidine, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

While direct studies on this compound as a ligand are scarce, extensive research has been conducted on the closely related N,N′-bis(tert-butyl)benzamidinate ligand. This bidentate ligand forms robust complexes with a variety of transition metals, including rhodium, iridium, and palladium. These complexes have shown significant activity as homogeneous catalysts in a range of organic transformations.

For instance, rhodium and iridium complexes bearing the N,N′-bis(tert-butyl)benzamidinate ligand have been investigated in the C-H amination of benzamides. These catalytic systems enable the direct formation of C-N bonds, a transformation of significant importance in the synthesis of pharmaceuticals and other fine chemicals. Computational and experimental studies have elucidated the reaction mechanism, which involves the formation of a key metallacycle intermediate.

The catalytic performance of these complexes is summarized in the table below:

| Metal Center | Ligand | Reaction | Key Findings |

| Rhodium | N,N′-bis(tert-butyl)benzamidinate | C-H Amination of Benzamides | Active catalyst for C-N bond formation. |

| Iridium | N,N′-bis(tert-butyl)benzamidinate | C-H Amination of Benzamides | Exhibits high catalytic activity, often superior to rhodium. |

These findings with the closely related N,N′-bis(tert-butyl)benzamidinate ligand strongly suggest that this compound would also serve as a competent ligand in transition metal catalysis, potentially offering unique reactivity and selectivity profiles.

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a critical area of research, as it facilitates catalyst separation and recycling. While the principles of catalyst heterogenization are well-established, a review of the current literature indicates that there are no specific reports on the immobilization of this compound or its derived metal complexes for applications in heterogeneous catalysis. This represents a potential avenue for future research, as the development of solid-supported this compound-based catalysts could offer significant advantages in terms of process efficiency and sustainability.

Supramolecular Assemblies and Host Guest Chemistry Involving N Tert Butylbenzamidine Scaffolds

Design and Synthesis of N-tert-Butylbenzamidine-Based Supramolecular Receptors

The rational design of supramolecular receptors built upon the this compound framework leverages the inherent properties of the benzamidine (B55565) group. The amidine functionality is a potent hydrogen bond donor and acceptor, and its basicity allows for the formation of charged species (amidinium ions) that can engage in strong electrostatic interactions. The N-tert-butyl group, while primarily imparting steric bulk, also influences the solubility and conformational preferences of the resulting receptors.

The synthesis of these receptors typically involves the functionalization of the benzamidine core. This can be achieved by introducing various substituents on the phenyl ring or by modifying the nitrogen atoms. For instance, the incorporation of chromophores or fluorophores can enable spectroscopic sensing of guest binding. The linkage of multiple this compound units through covalent spacers leads to the formation of macrocyclic or acyclic receptors with pre-organized binding cavities.

The design strategy often aims to create receptors with a high degree of preorganization, where the binding sites are spatially oriented to complement the size, shape, and electronic properties of a target guest molecule. The tert-butyl group can play a crucial role in shielding the binding pocket from the surrounding solvent and in directing the approach of guest molecules.

Table 1: Design Considerations for this compound-Based Supramolecular Receptors

| Feature | Design Principle | Desired Outcome |

| Amidine Group | Acts as a strong hydrogen bond donor/acceptor and can be protonated to form an amidinium ion. | Enables strong binding of anionic or neutral guest species through hydrogen bonding and ion pairing. |

| N-tert-Butyl Group | Provides steric hindrance and influences solubility. | Creates a defined binding cavity, enhances selectivity, and can modulate the receptor's aggregation behavior. |

| Phenyl Ring | Can be functionalized with various substituents. | Allows for the tuning of electronic properties, solubility, and the introduction of signaling units. |

| Covalent Linkers | Connect multiple benzamidine units. | Control the size, shape, and flexibility of the receptor's binding cavity. |

Self-Assembly Processes Driven by this compound Moieties

The self-assembly of molecules containing the this compound moiety is primarily driven by the formation of robust intermolecular hydrogen bonds. The N-H protons of the amidine group can act as hydrogen bond donors, while the imino nitrogen can serve as a hydrogen bond acceptor. This directional and specific interaction can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex networks.

The steric bulk of the tert-butyl group plays a significant role in modulating these self-assembly processes. It can influence the geometry of the resulting assemblies by preventing overly close packing and by directing the formation of specific hydrogen bonding patterns. In some cases, the interplay between hydrogen bonding and steric hindrance can lead to the formation of discrete, finite assemblies rather than extended polymeric structures.

Furthermore, the protonation of the benzamidine group to form the corresponding amidinium ion introduces strong charge-assisted hydrogen bonds and electrostatic interactions, which can significantly enhance the stability and directionality of the self-assembled structures.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular chemistry of this compound is rich with various non-covalent interactions that dictate the structure and stability of its assemblies.

Hydrogen Bonding: As previously mentioned, hydrogen bonding is a primary driving force in the self-assembly of this compound derivatives. In the solid state, these molecules can exhibit different intra- and intermolecular hydrogen-bonding patterns. For instance, the N-H group of the tert-butylamide can form an intramolecular hydrogen bond, while the benzamide (B126) N-H group engages in intermolecular hydrogen bonding, leading to the formation of chains. nih.gov The specific pattern of hydrogen bonding can be influenced by the presence of other functional groups within the molecule.

Halogen Bonding: Halogen bonding is another important non-covalent interaction that can be exploited in systems containing this compound. mdpi.commdpi.com This interaction involves the favorable contact between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of the amidine group. The strength of the halogen bond can be tuned by varying the halogen atom and the electronic properties of the molecule to which it is attached. The interplay between hydrogen and halogen bonding can lead to the formation of complex and highly organized supramolecular architectures. mdpi.com

Table 2: Key Non-Covalent Interactions in this compound Systems

| Interaction | Description | Role in Supramolecular Assembly |

| Hydrogen Bonding | Directional interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | Primary driving force for self-assembly, leading to the formation of dimers, chains, and networks. |

| Halogen Bonding | Non-covalent interaction between a halogen atom with a positive electrostatic potential (σ-hole) and a Lewis base. | Can be used in conjunction with hydrogen bonding to create complex and predictable supramolecular structures. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar species. | Strong interactions, particularly in the protonated amidinium form, that enhance the stability of assemblies. |

| van der Waals Forces | Weak, non-specific interactions arising from temporary fluctuations in electron density. | Contribute to the overall stability of the supramolecular assembly. |

| Steric Effects | Repulsive interactions that occur when atoms are brought too close together. | The tert-butyl group influences the geometry and packing of molecules in the assembly. |

Applications in Molecular Recognition and Self-Sorting Systems

The well-defined binding properties of the this compound scaffold make it a promising candidate for applications in molecular recognition and self-sorting systems.

Molecular Recognition: Receptors based on this compound can be designed to selectively bind a variety of guest molecules, including anions, cations, and neutral species. The combination of hydrogen bonding, electrostatic interactions, and a pre-organized cavity allows for high affinity and selectivity. The tert-butyl group can contribute to the creation of a hydrophobic microenvironment within the binding pocket, which can be advantageous for the recognition of organic guest molecules in aqueous media.

Self-Sorting Systems: Self-sorting is a phenomenon in which a mixture of different molecular components spontaneously assembles into a well-defined set of distinct supramolecular structures. The specificity of the non-covalent interactions involving the this compound moiety can be harnessed to achieve self-sorting. For example, in a system containing multiple hydrogen bond donors and acceptors, the this compound unit may preferentially interact with a specific partner, leading to the formation of a discrete assembly to the exclusion of other possible combinations. This programmability of molecular interactions is a key aspect of creating complex and functional supramolecular systems.

Future Directions and Emerging Research Avenues for N Tert Butylbenzamidine

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to design processes that are environmentally benign and resource-efficient. ijarsct.co.in Future research into the synthesis of N-tert-Butylbenzamidine will likely prioritize these approaches to minimize hazardous waste and energy consumption.

Key strategies include the use of eco-friendly solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave irradiation. ijarsct.co.in For instance, methods for synthesizing related benzamide (B126) and benzimidazole derivatives have successfully employed microwave-assisted protocols, which offer rapid and efficient synthesis while reducing the need for harmful solvents. ijarsct.co.inrsc.org Another promising direction is the development of transition metal- and catalyst-free reactions, which simplify procedures and avoid metal contamination. nih.gov The direct addition of amines to nitriles is considered the most atom-economic method for creating amidines, and advancing this protocol under green conditions is a high priority. mdpi.comcore.ac.uk The use of water as a solvent, as demonstrated in the synthesis of N-substituted amides catalyzed by water-soluble copper complexes, presents a particularly sustainable option. scielo.br

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Principle | Potential Advantage |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions. ijarsct.co.inrsc.org | Reduced reaction times, increased yields, lower energy consumption. |

| Solvent-Free Reactions | Conducts reactions without a solvent medium. researchgate.net | Eliminates solvent waste, simplifies purification, reduces environmental impact. |

| Aqueous Synthesis | Employs water as the reaction solvent. scielo.br | Environmentally benign, low cost, enhanced safety. |

| Catalyst-Free Synthesis | Develops reactions that proceed without a catalyst. nih.gov | Avoids toxic or expensive catalysts, simplifies product purification. |

| Ionic Liquid-Supported Catalysis | Uses nano-metal catalysts supported on ionic liquids. google.com | High catalyst activity, catalyst is recoverable and reusable. |

Exploration of Novel Catalytic Systems and Processes

The amidine functional group is a versatile component in catalysis, both as a final product and as a ligand for metal catalysts. Future work on this compound will likely explore its role in new catalytic systems. Research has demonstrated the utility of copper-catalyzed protocols for the synthesis of N-substituted amidines, often using green oxidants like molecular oxygen. mdpi.com This opens the door to developing more efficient and selective copper-based systems for synthesizing this compound derivatives.

Beyond synthesis, the amidinate ligand (the deprotonated form of the amidine) is highly effective at stabilizing metal centers in various oxidation states, which is crucial for catalytic applications. nih.gov There is significant potential in designing novel this compound-based ligands for transition metals like palladium, rhodium, and cobalt to catalyze a range of organic transformations, including C-H bond activation. nih.gov Furthermore, Lewis acids such as ytterbium triflate have been shown to catalyze the formation of amidines, suggesting that exploring a broader range of Lewis acid catalysts could yield new synthetic methods. organic-chemistry.org

Table 2: Emerging Catalytic Systems Relevant to this compound

| Catalytic System | Description | Potential Application |

|---|---|---|

| Copper Catalysis | Utilizes copper salts (e.g., CuCl) often with an oxygen atmosphere. mdpi.com | Efficient and sustainable synthesis of this compound and its derivatives. |

| Palladium/Rhodium Catalysis | Employs amidine-directed C-H activation. nih.gov | Functionalization of the benzamidine (B55565) core to create complex molecules. |

| Lewis Acid Catalysis | Uses catalysts like Yb(OTf)₃ to promote amine addition to nitriles. organic-chemistry.org | Mild and regioselective synthesis of diverse amidine structures. |

| Cobalt Catalysis | Involves Co(III)-catalyzed C-H/N-H bond functionalization. nih.gov | Environmentally benign synthesis of complex nitrogen-containing heterocycles. |

Application in Advanced Functional Materials and Nanoscience

The coordination chemistry of amidinate ligands is a rapidly growing field with significant implications for materials science. researchgate.net The this compound ligand is well-suited for creating metal complexes with unique electronic and structural properties. These complexes are now established as valuable precursors for producing thin films via Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.netrsc.org Silver amidinate complexes, for example, have been used to deposit conductive silver films and transparent coatings containing silver nanoparticles, with applications in electronics and optical sensors. ucl.ac.uk

Future research could focus on designing this compound complexes with various metals (e.g., lanthanides, cobalt, copper, zinc) to create novel functional materials. rsc.orgnih.govmdpi.com These materials could possess interesting magnetic, photoluminescent, or catalytic properties. nih.govmdpi.com The ability to tune the electronic and steric properties of the amidinate ligand by modifying its substituents makes it a versatile platform for developing materials with tailored functions for use in micro-electronics, data storage, and catalysis. nih.govstrem.com

Integration of Artificial Intelligence and Machine Learning in Research and Design

ML algorithms can predict reaction outcomes and optimize synthesis conditions, reducing the number of experiments needed and accelerating the development of green synthesis protocols. digitellinc.com For catalysis, ML can be used to rapidly screen vast libraries of potential ligands and metal combinations to identify ideal catalysts for specific transformations. researchgate.netumich.edu This data-driven approach can uncover non-intuitive structure-property relationships, guiding researchers toward the most promising molecular designs and synthetic strategies. u-tokyo.ac.jp The integration of AI with high-throughput screening and computational chemistry can create a closed-loop system for the autonomous design and discovery of new molecules and materials based on the this compound scaffold. nih.gov

Table 3: AI and Machine Learning Applications in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Molecular Design | Uses AI to generate novel molecular structures with desired properties. technologynetworks.comrsc.org | De novo design of this compound derivatives with enhanced catalytic or material properties. |

| Reaction Optimization | Employs ML to predict the optimal conditions for chemical reactions. digitellinc.com | Faster development of efficient and sustainable synthetic routes. |

| Catalyst Discovery | Screens virtual libraries of compounds to identify promising new catalysts. researchgate.netumich.edu | Accelerated design of novel catalysts based on the amidine ligand structure. |

| Property Prediction | Trains models to predict the physical, chemical, and electronic properties of new molecules. globalspec.com | Rapidly identifies candidate molecules for specific applications without the need for immediate synthesis. |

Interdisciplinary Research at the Chemistry-Biology Interface (excluding clinical aspects)

The amidine moiety is a recognized pharmacophore, and N-substituted amidines are important in medicinal chemistry. core.ac.uk Future interdisciplinary research, excluding clinical applications, can explore the role of this compound as a scaffold for creating molecular tools to probe biological systems. This involves designing and synthesizing derivatives that can act as specific inhibitors for enzymes, which can be used in biochemical and mechanistic studies.

For example, diamidine compounds have been investigated as selective inhibitors for enzymes like protein arginine methyltransferases (PRMTs), which are crucial for understanding cellular processes. researchgate.net this compound derivatives could be designed and evaluated through in silico docking and biochemical assays to identify selective inhibitors for various enzyme targets. This research provides valuable tools for basic biological research to elucidate enzyme function and pathways. Furthermore, derivatives of pseudothiohydantoin containing a tert-butyl group have been studied as potential enzyme inhibitors, highlighting the utility of this chemical group in designing biologically active molecules for research purposes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.